Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
Overview
Description
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a derivative of furan, a heterocyclic organic compound. Furan derivatives are notable for their applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate derivatives involves several steps, starting from furfuryl alcohol. One such derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, was synthesized and exhibited significant biological activity (Phutdhawong et al., 2019).
Molecular Structure Analysis
The molecular structure of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is characterized by the furan ring, a five-membered aromatic ring with oxygen as one of the ring atoms. This structure contributes to its chemical properties and reactivity.
Chemical Reactions and Properties
Furan derivatives, including Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, undergo various chemical reactions. For example, they can be involved in thermolysis, as seen in the formation of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate through the thermolysis of 2,5-dichlorothiophenium bis-methoxycarbonylmethylide (Gillespie et al., 1979).
Scientific Research Applications
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : This study involves the preparation of derivatives from furfuryl alcohol, including an amine derivative that showed potent biological activity against cancer cell lines and bacteria (Phutdhawong et al., 2019).
High-performance liquid chromatographic determination of related compounds in honey : Describes a method for determining compounds like hydroxymethylfurfural and furan-2-carboxylic acid in honey, highlighting the importance of these compounds in food analysis (Nozal et al., 2001).
Analytical and Spectral Study of Furan Ring Containing Organic Ligands : Discusses the synthesis and characterization of furan ring-containing organic ligands, including their antimicrobial activity, emphasizing the utility of these compounds in creating metal complexes with biological applications (Patel, 2020).
Enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block : This research focuses on the polymerization of a biobased diol (2,5-bis(hydroxymethyl)furan) for creating novel polyesters, demonstrating the potential of furan derivatives in sustainable materials science (Jiang et al., 2014).
Cyclic trimer of 5-(aminomethyl)-2-furancarboxylic acid as a novel synthetic receptor for carboxylate recognition : Explores the synthesis of a cyclic oligopeptide based on 5-(aminomethyl)-2-furancarboxylic acid, highlighting its potential as a receptor for carboxylate binding, thus suggesting applications in molecular recognition and sensor design (Chakraborty et al., 2002).
Electrochemical Incorporation of Electrophiles into the Biomass-derived Platform Molecule 5-(Chloromethyl)furfural (CMF) : Discusses the electrochemical reduction of a furfural derivative to expand its derivative scope, demonstrating the compound's versatility as a biobased platform molecule (Ling et al., 2022).
Significantly improved oxidation of bio-based furans into furan carboxylic acids using substrate-adapted whole cells : Investigates the biocatalytic synthesis of various furan carboxylic acids, showcasing the compound's importance in the polymer and fine chemical industries (Wen et al., 2020).
Intramolecular 6-endo-dig-Cyclization of Ethyl 5-Aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate : Details a specific reaction involving a 5-aminomethyl furan derivative, illustrating the compound's utility in creating complex molecular structures (Remizov et al., 2019).
properties
IUPAC Name |
methyl 5-(aminomethyl)furan-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCCSWCSYOBPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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